2-Methylbenzylamine

Catalog No.
S564635
CAS No.
89-93-0
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzylamine

CAS Number

89-93-0

Product Name

2-Methylbenzylamine

IUPAC Name

(2-methylphenyl)methanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3

InChI Key

CJAAPVQEZPAQNI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN

Synonyms

((2-Methylphenyl)methyl)amine; (2-Methylphenyl)methanamine; NSC 30466; o-Methylbenzylamine; o-Tolylmethanamine; o-Xylylamine;

Canonical SMILES

CC1=CC=CC=C1CN

Synthesis of N-protected Anilines:

The primary application of 2-Methylbenzylamine in scientific research lies in the synthesis of N-protected anilines, specifically N-Boc-protected anilines. These anilines are valuable intermediates in organic synthesis due to the ease of introduction and removal of the Boc (tert-butoxycarbonyl) protecting group. 2-Methylbenzylamine is used as a starting material in the preparation of N-Boc-2-methylbenzylamine, which can then be further reacted with various electrophiles to form diversely substituted N-Boc-protected anilines. []

Molecular Structure Analysis

The key feature of 2-Methylbenzylamine is its structure. It consists of a benzene ring (aromatic group) with a methyl group (CH3) attached at the second position (ortho position) and a methylene bridge (CH2) connecting the benzene ring to an amine group (NH2).

  • Aromatic Ring: The presence of a benzene ring provides stability due to aromatic character.
  • Amine Group: The amine group (NH2) is a basic functional group that can participate in various chemical reactions like protonation and acylation.
  • Ortho Substitution: The methyl group at the ortho position might influence the reactivity of the amine group due to steric hindrance [].

Chemical Reactions Analysis

  • Acid-Base Reactions: The amine group can act as a base and accept a proton from acids.
  • Alkylation: The amine group can react with alkylating agents to form a secondary amine.
  • Acylation: The amine group can react with acylating agents to form an amide.

XLogP3

1.3

Boiling Point

206.0 °C

Melting Point

-30.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

89-93-0

Wikipedia

1-(2-methylphenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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